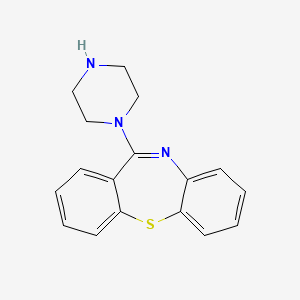

Norquétiapine

Vue d'ensemble

Description

La norquétiapine, également connue sous le nom de N-désalkylquétiapine, est le principal métabolite actif de la quétiapine, un antipsychotique atypique. Elle est connue pour son rôle important dans les effets pharmacologiques de la quétiapine, en particulier ses propriétés antidépressives et anxiolytiques. La this compound est formée par le processus métabolique impliquant le système enzymatique du cytochrome P450, plus précisément le CYP3A4 .

Applications De Recherche Scientifique

Norquetiapine has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in studies involving the metabolism of quetiapine and the development of analytical methods for its detection and quantification.

Biology: It is used in studies investigating the biological effects of quetiapine and its metabolites, particularly their interactions with neurotransmitter receptors.

Medicine: It is used in clinical research to understand the pharmacokinetics and pharmacodynamics of quetiapine, as well as its therapeutic effects in various psychiatric disorders.

Industry: It is used in the pharmaceutical industry for the development of new formulations and delivery systems for quetiapine

Mécanisme D'action

Target of Action

Norquetiapine, an active metabolite of quetiapine, exhibits distinct pharmacological activity and plays a fundamental role in its antidepressant efficacy . The primary targets of norquetiapine are noradrenaline reuptake , 5-HT1A receptors , presynaptic α2 receptors , 5-HT2C receptors , and 5-HT7 receptors .

Mode of Action

Norquetiapine selectively inhibits noradrenaline reuptake, acts as a partial agonist at 5-HT1A receptors, and as an antagonist at presynaptic α2, 5-HT2C, and 5-HT7 receptors . This interaction with its targets leads to increased synaptic norepinephrine levels , which may contribute to its clinically demonstrated antidepressant and anxiolytic action .

Biochemical Pathways

The blockade of dopamine D2 receptors in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively . 5-HT2 and α2 receptor antagonism is related to quetiapine’s antidepressant activity, as well as noradrenaline transporter blockage by norquetiapine .

Pharmacokinetics

Quetiapine, the parent compound of norquetiapine, is rapidly and well absorbed after administration of an oral dose . The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP3A4 and CYP2D6 are the predominant enzymes involved in drug transformation . The half-life of the parent compound is 7 hours, and the oral bioavailability of the drug in tablet form is nearly 100% .

Result of Action

The interaction of norquetiapine with its targets leads to increased synaptic norepinephrine levels , which may contribute to its clinically demonstrated antidepressant and anxiolytic action . The sedative effects of quetiapine are sometimes diminished at higher doses, a phenomenon potentially attributable to the high affinity of norquetiapine for the norepinephrine transporter (NET) and resulting elevated synaptic norepinephrine levels .

Action Environment

The action, efficacy, and stability of norquetiapine can be influenced by various environmental factors. For instance, the metabolism of quetiapine, the parent compound of norquetiapine, is mediated by the cytochrome P450 system . Therefore, factors that affect the activity of this enzyme system, such as other medications, diet, and certain health conditions, can influence the action of norquetiapine.

Analyse Biochimique

Biochemical Properties

Norquetiapine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the norepinephrine transporter (NET) and act as a partial agonist at serotonin 5-HT1A receptors . These interactions are essential for its anxiolytic and antidepressant effects. Norquetiapine also exhibits moderate affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, contributing to its overall pharmacological profile .

Cellular Effects

Norquetiapine influences various cellular processes and functions. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the norepinephrine transporter, norquetiapine increases the levels of norepinephrine in the synaptic cleft, enhancing neurotransmission . Additionally, its partial agonist activity at serotonin 5-HT1A receptors helps regulate mood and anxiety by modulating serotonin signaling pathways . These effects contribute to the overall therapeutic benefits observed in patients treated with quetiapine.

Molecular Mechanism

The molecular mechanism of norquetiapine involves several key interactions at the molecular level. Norquetiapine binds to the norepinephrine transporter, inhibiting its function and leading to increased norepinephrine levels in the synaptic cleft . This inhibition enhances noradrenergic neurotransmission, which is associated with its antidepressant effects. Norquetiapine also acts as a partial agonist at serotonin 5-HT1A receptors, modulating serotonin signaling and contributing to its anxiolytic properties . Additionally, norquetiapine exhibits moderate affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, further influencing neurotransmitter systems involved in mood regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of norquetiapine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Norquetiapine has been shown to maintain its pharmacological activity over extended periods, with minimal degradation observed . Long-term studies in vitro and in vivo have demonstrated sustained effects on neurotransmitter levels and receptor activity, supporting its therapeutic potential in chronic conditions .

Dosage Effects in Animal Models

The effects of norquetiapine vary with different dosages in animal models. At lower doses, norquetiapine primarily exhibits anxiolytic and antidepressant effects by inhibiting the norepinephrine transporter and modulating serotonin signaling . Higher doses may lead to additional pharmacological effects, including moderate antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors . Excessive doses can result in adverse effects, such as sedation and motor impairment . These findings highlight the importance of dose optimization in achieving the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Norquetiapine is primarily metabolized in the liver through the cytochrome P450 enzyme system, particularly CYP3A4 . This metabolic pathway involves the oxidation and subsequent conjugation of norquetiapine, leading to the formation of inactive metabolites that are excreted via the kidneys . The involvement of CYP3A4 in norquetiapine metabolism underscores the potential for drug-drug interactions with other medications that are substrates or inhibitors of this enzyme .

Transport and Distribution

Norquetiapine is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier and reaches the central nervous system, where it exerts its pharmacological effects . Norquetiapine’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues . Additionally, norquetiapine interacts with transporters and binding proteins that regulate its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of norquetiapine is critical for its activity and function. Norquetiapine is primarily localized in the synaptic cleft, where it interacts with neurotransmitter transporters and receptors . This localization allows norquetiapine to modulate neurotransmitter levels and receptor activity effectively. Post-translational modifications, such as phosphorylation, may also influence norquetiapine’s targeting to specific cellular compartments and its overall pharmacological profile .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La norquétiapine est synthétisée à partir de la quétiapine par un processus de N-désalkylation. Cela implique l'élimination d'un groupe alkyle de l'atome d'azote dans la molécule de quétiapine. La réaction se produit généralement dans le foie, catalysée par l'enzyme CYP3A4 .

Méthodes de production industrielle : La production industrielle de this compound implique la synthèse à grande échelle de la quétiapine suivie de sa conversion métabolique. Le processus comprend l'utilisation de microsomes hépatiques ou d'enzymes recombinantes pour faciliter la réaction de N-désalkylation. La this compound obtenue est ensuite isolée et purifiée à l'aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La norquétiapine subit plusieurs types de réactions chimiques, notamment :

Réduction : Cette réaction implique le gain d'électrons ou d'atomes d'hydrogène, généralement facilitée par des agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel dans la molécule par un autre.

Réactifs et conditions courants :

Oxydation : Les réactifs courants incluent l'oxygène et le peroxyde d'hydrogène, les conditions impliquant souvent la présence d'enzymes cytochrome P450.

Réduction : Les réactifs courants incluent l'hydrogène gazeux et les catalyseurs métalliques tels que le palladium.

Substitution : Les réactifs courants incluent les halogènes et les nucléophiles, les conditions impliquant souvent des environnements acides ou basiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound, chacun ayant des propriétés pharmacologiques distinctes .

4. Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé de référence dans des études impliquant le métabolisme de la quétiapine et le développement de méthodes analytiques pour sa détection et sa quantification.

Biologie : Elle est utilisée dans des études qui étudient les effets biologiques de la quétiapine et de ses métabolites, en particulier leurs interactions avec les récepteurs des neurotransmetteurs.

Médecine : Elle est utilisée dans la recherche clinique pour comprendre la pharmacocinétique et la pharmacodynamique de la quétiapine, ainsi que ses effets thérapeutiques dans divers troubles psychiatriques.

Industrie : Elle est utilisée dans l'industrie pharmaceutique pour le développement de nouvelles formulations et systèmes d'administration de la quétiapine

5. Mécanisme d'action

La this compound exerce ses effets par le biais de multiples mécanismes, notamment :

Inhibition du transporteur de la norépinéphrine (NET) : Cela augmente les niveaux de norépinéphrine dans la fente synaptique, contribuant à ses effets antidépresseurs.

Agonisme des récepteurs de la sérotonine : La this compound agit comme un agoniste partiel aux récepteurs de la sérotonine, améliorant la neurotransmission sérotoninergique.

Antagonisme aux récepteurs adrénergiques alpha-2 présynaptiques : Cela augmente la libération de norépinéphrine et de sérotonine.

Antagonisme aux récepteurs de la sérotonine 5-HT2C et 5-HT7 : Cela contribue à ses effets antidépresseurs et anxiolytiques.

Comparaison Avec Des Composés Similaires

La norquétiapine est structurellement similaire à la quétiapine et à la clozapine, ainsi qu'à certains antidépresseurs tricycliques. Elle présente une activité pharmacologique distincte, en particulier dans sa capacité à inhiber le transporteur de la norépinéphrine et à agir comme un agoniste partiel aux récepteurs de la sérotonine .

Composés similaires :

Quétiapine : Le composé parent, utilisé principalement comme antipsychotique.

Clozapine : Un autre antipsychotique atypique avec une structure similaire mais un profil pharmacologique différent.

Nortriptyline : Un antidépresseur tricyclique avec des propriétés similaires d'inhibition de la recapture de la norépinéphrine.

La combinaison unique d'actions de la this compound sur plusieurs systèmes de neurotransmetteurs en fait un composé précieux dans le traitement des troubles psychiatriques, la distinguant d'autres composés similaires.

Propriétés

IUPAC Name |

6-piperazin-1-ylbenzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOAJISUHPIQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881147 | |

| Record name | Norquetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5747-48-8 | |

| Record name | Norquetiapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5747-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norquetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norquetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-(Piperazine-1-yl)dibenzo[b,f][1,4]thiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORQUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H1ZVV9S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Norquetiapine demonstrates a distinct pharmacological profile compared to its parent compound, Quetiapine. Notably, Norquetiapine exhibits high affinity for the Norepinephrine Transporter (NET) and acts as an inhibitor. [] This inhibition effectively increases the concentration of Norepinephrine in the synaptic cleft, leading to enhanced noradrenergic signaling. [, , ]

A: In binding studies, Norquetiapine shows high affinity for NET. [] While it also interacts with other receptors like Dopamine D2 and Serotonin 5-HT2A receptors, its affinity for NET is particularly notable and considered a key driver of its pharmacological activity. [, , ]

A: Yes, Norquetiapine exhibits interactions with other neurotransmitter systems. Research suggests that it acts as a partial agonist at the Serotonin 5-HT1A receptor and as an antagonist at presynaptic α2, 5-HT2C, and 5-HT7 receptors. [, ] These interactions likely contribute to its broader therapeutic effects. [, ]

A: The inhibition of NET by Norquetiapine leads to increased levels of Norepinephrine in the synaptic cleft. [, ] This increase in Norepinephrine can impact various downstream signaling pathways. Studies show that this enhanced noradrenergic signaling, particularly in the prefrontal cortex, may contribute to its antidepressant effects. [, ] Furthermore, in vitro studies have shown that Norquetiapine can block the human cardiac sodium channel Nav1.5 in a state-dependent manner. []

A: A study has explored the development of PLGA microspheres containing Norquetiapine freebase for potential long-acting injections. [] The researchers successfully encapsulated Norquetiapine in the microspheres, achieving a sustained release profile in vitro and in vivo. [] This approach indicates the feasibility of developing formulations to overcome the limitations of Norquetiapine's pharmacokinetic properties, potentially allowing for less frequent dosing and improved patient compliance.

A: While the provided research primarily focuses on Norquetiapine's activity, it's important to note that it is a metabolite of Quetiapine. Quetiapine is primarily metabolized by the Cytochrome P450 (CYP) enzyme system, particularly CYP3A4. [] Although the specific metabolic pathway of Norquetiapine is not extensively detailed in the abstracts, it likely undergoes further metabolism, potentially involving CYP2D6. []

A: Studies in rats show that Norquetiapine exhibits a higher absolute oral bioavailability (15.6%) compared to Quetiapine (0.63%). [] After oral administration of equivalent doses, Norquetiapine demonstrated a larger area under the curve (AUC0-∞) and higher maximum serum concentration (Cmax) than Quetiapine. [] Additionally, Norquetiapine displayed a greater brain-to-plasma concentration ratio, indicating superior brain penetration compared to its parent compound. []

A: Research suggests that polymorphisms in genes encoding CYP enzymes and drug transporters, particularly ABCB1, might influence the pharmacokinetics of both Quetiapine and Norquetiapine. [] Specifically, variations in the ABCB1 gene, responsible for P-glycoprotein (P-gp) transporter expression, were found to predict plasma Quetiapine concentrations. []

A: While Norquetiapine itself has not been the primary focus of clinical trials, studies investigating Quetiapine's efficacy in conditions like bipolar disorder and major depressive disorder provide indirect evidence for Norquetiapine's contribution to the observed therapeutic effects. [, , ] The distinct pharmacological profile of Norquetiapine, particularly its NET inhibition, is thought to contribute to the antidepressant effects seen in some patients treated with Quetiapine. [, ]

A: Several analytical methods have been developed and validated for the quantification of Norquetiapine in biological matrices, such as plasma, saliva, and brain tissue. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity. [, , , ]

A: Due to the challenges associated with obtaining CSF samples, researchers have explored the use of surrogate matrices for analyzing Norquetiapine in CSF. One study investigated diluted plasma (1:200) as a potential surrogate and found that it provided a closer match to the MS response observed in CSF compared to artificial CSF. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzo[b]thiophen-2-ylmethyl-7-bromo-1H-indole-2,3-dione](/img/structure/B1247235.png)

![(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1247243.png)

![(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1247244.png)